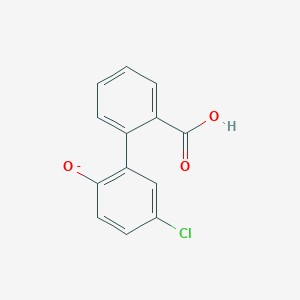

5-Chloro-2-hydroxyphenylbenzene carboxylate

Description

5-Chloro-2-hydroxyphenylbenzene carboxylate is a substituted aromatic ester featuring a hydroxyl group (-OH) and a chlorine atom (-Cl) on the phenyl ring, along with a carboxylate (-COO-) functional group. This compound is structurally related to other hydroxy-substituted benzoic acid derivatives, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The presence of electron-withdrawing (-Cl) and electron-donating (-OH) groups on the aromatic ring influences its reactivity, solubility, and biological activity.

Properties

IUPAC Name |

2-(2-carboxyphenyl)-4-chlorophenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO3/c14-8-5-6-12(15)11(7-8)9-3-1-2-4-10(9)13(16)17/h1-7,15H,(H,16,17)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXBNCSAXBFKHO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClO3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

5-Chloro-2-hydroxyphenylbenzene carboxylate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on its antioxidant, antimicrobial, and anticancer activities, supported by various research findings and case studies.

5-Chloro-2-hydroxyphenylbenzene carboxylate is characterized by its unique structure, which includes a chloro group and a hydroxyl group on the phenyl ring. This structural configuration is believed to contribute to its biological activity.

Antioxidant Activity

Research has indicated that derivatives of 5-Chloro-2-hydroxyphenylbenzene carboxylate exhibit significant antioxidant properties. A study demonstrated that compounds derived from this structure showed high reducing power, which is indicative of their ability to scavenge free radicals. The antioxidant activity was measured using various assays, including the DPPH radical scavenging assay and the reducing power assay.

| Compound | Reducing Power (OD at 700 nm) |

|---|---|

| 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 1.675 |

| 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one | 1.149 |

These results indicate that modifications to the basic structure can enhance antioxidant activity, making these derivatives promising candidates for further development in therapeutic applications against oxidative stress-related diseases .

Antimicrobial Activity

The antimicrobial properties of 5-Chloro-2-hydroxyphenylbenzene carboxylate have also been explored. Studies have shown that this compound exhibits inhibitory effects against various bacterial strains. For instance, it was tested against Gram-positive and Gram-negative bacteria, demonstrating a notable zone of inhibition in agar diffusion assays.

Case Study:

In a study involving several derivatives of 5-Chloro-2-hydroxyphenylbenzene carboxylate, one compound showed an MIC (Minimum Inhibitory Concentration) value as low as 32 µg/mL against Staphylococcus aureus. This suggests that the compound could be developed into an effective antimicrobial agent .

Anticancer Activity

The anticancer potential of 5-Chloro-2-hydroxyphenylbenzene carboxylate has been investigated through various in vitro studies. The compound has been shown to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Mechanism of Action:

The proposed mechanism involves the activation of caspases and modulation of cell cycle proteins, leading to cell cycle arrest and subsequent apoptosis. The efficacy was compared with standard chemotherapeutic agents, revealing that certain derivatives possess comparable or superior activity .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity

Recent studies have demonstrated that derivatives of 5-chloro-2-hydroxyphenylbenzene carboxylate exhibit significant antioxidant properties. For instance, a study synthesized several derivatives and evaluated their ability to scavenge free radicals. The results indicated that compounds containing the 5-chloro-2-hydroxyphenyl moiety showed enhanced antioxidant activity compared to their counterparts without this functional group. The highest activity was noted in derivatives with free carboxylic moieties, which suggests potential therapeutic applications in preventing oxidative stress-related diseases .

Anticancer Properties

Research has also indicated that 5-chloro-2-hydroxyphenylbenzene carboxylate derivatives possess anticancer properties. A specific compound derived from it was shown to inhibit the proliferation of cancer cells in vitro. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Synthesis of Pharmaceuticals

Intermediate in Drug Synthesis

5-Chloro-2-hydroxyphenylbenzene carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. For example, it is utilized in the production of anticoagulants and anti-inflammatory drugs. The synthetic routes often involve the modification of the hydroxyl and carboxyl groups to enhance biological activity and selectivity against specific targets .

Material Science

Polymer Additives

In material science, 5-chloro-2-hydroxyphenylbenzene carboxylate is explored as an additive in polymer formulations. Its incorporation can improve thermal stability and mechanical properties of polymers. Research indicates that polymers modified with this compound exhibit enhanced resistance to thermal degradation, making them suitable for high-performance applications .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antioxidant Activity | Scavenging free radicals | High antioxidant activity in specific derivatives |

| Anticancer Properties | Inhibition of cancer cell proliferation | Induction of apoptosis and cell cycle arrest |

| Pharmaceutical Synthesis | Intermediate for drug synthesis | Used in anticoagulants and anti-inflammatory drugs |

| Material Science | Polymer additive for improved properties | Enhanced thermal stability and mechanical strength |

Case Studies

Case Study 1: Antioxidant Activity Evaluation

In a controlled laboratory setting, various derivatives of 5-chloro-2-hydroxyphenylbenzene carboxylate were synthesized and tested for antioxidant activity using DPPH radical scavenging assays. The study found that compounds with additional hydroxyl groups exhibited significantly higher scavenging activity compared to those without modifications .

Case Study 2: Anticancer Mechanism Investigation

A series of experiments were conducted to assess the anticancer effects of a specific derivative on breast cancer cell lines. The compound was administered at varying concentrations, and results showed a dose-dependent inhibition of cell growth alongside increased apoptosis markers, suggesting its potential as a therapeutic agent against breast cancer.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be drawn from analogous compounds and reaction systems:

Structural Analogues: Chlorinated and Hydroxylated Aromatic Carboxylates

- 2-Hydroxybenzoic Acid Derivatives (e.g., Salicylates):

Compounds like methyl salicylate lack chlorine substituents but share the hydroxyl-carboxylate motif. The absence of -Cl in salicylates reduces their lipophilicity compared to 5-chloro-2-hydroxyphenylbenzene carboxylate, which may enhance membrane permeability in biological systems . - Chlorinated Benzoic Acid Esters (e.g., 4-Chlorophenyl Acetate):

Chlorine at the para position increases electrophilicity and stability against hydrolysis compared to ortho-substituted derivatives like 5-chloro-2-hydroxyphenylbenzene carboxylate. The ortho-Cl and -OH groups in the target compound may introduce steric hindrance and intramolecular hydrogen bonding, affecting reactivity .

Reactivity in Enzymatic Systems

- The presence of electron-withdrawing groups (-Cl) in the target compound could modulate its suitability as a substrate for FabI, as these enzymes prefer substrates with conjugated double bonds and planar geometries .

- OYE vs. Non-OYE Reductases: Old Yellow Enzymes (OYEs) typically reduce nitroalkenes or enones with strong electron-withdrawing groups, whereas FabI tolerates α,β-unsaturated ketones without such groups . The chlorine substituent in 5-chloro-2-hydroxyphenylbenzene carboxylate may align it more with OYE substrates, but further experimental validation is required.

Physicochemical Properties

- Solubility and Stability:

Hydroxyl groups enhance water solubility via hydrogen bonding, while chlorine increases lipophilicity. For example, 2-hydroxyphenyl acetate has a logP of ~1.2, whereas chlorinated analogues (e.g., 5-chloro-2-hydroxyphenyl acetate) may exhibit logP values >2.5, favoring organic phase partitioning . - Thermal Stability: Carboxylate esters with ortho-substituents (-OH, -Cl) often exhibit lower thermal stability due to steric strain and intramolecular interactions. For instance, methyl 2-hydroxybenzoate decomposes at ~150°C, while non-hydroxylated analogues remain stable up to 200°C .

Preparation Methods

Synthesis via Phosphorus Trichloride-Mediated Amide Formation

Another approach, relevant for salicylamide derivatives structurally related to 5-chloro-2-hydroxyphenylbenzene carboxylate, involves:

- Reacting 5-chlorosalicylic acid with phosphorus trichloride and corresponding amines in chlorobenzene.

- Heating under reflux in a microwave reactor for 20 minutes at 400 W power.

- Cooling and filtration to isolate the amide product.

- Recrystallization from absolute ethanol to obtain pure crystalline solids.

This method highlights the use of phosphorus trichloride as a chlorinating and activating agent to facilitate amide bond formation, which can be adapted for ester or carboxylate synthesis by modifying reagents.

Stepwise Amination and Esterification for Functionalized Derivatives

In more complex derivatives involving 5-chloro substituents on aromatic rings, preparation includes:

- Heating 5-chloroindol-1-amine with chloroanilines at 100 °C for 2-4 hours.

- Adjusting pH with sodium hydroxide solution post-reaction.

- Recrystallization from ethanol and washing with cold water.

- Esterification reactions using acetic acid or propanoic acid under reflux conditions to form esters or carboxylates.

Spectral data (FTIR, NMR) confirm the structure and purity of the products.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield/Purity | Notes |

|---|---|---|---|---|

| One-pot chlorination & carboxylation | 2-thiophenecarboxaldehyde, Cl2, NaOH, HCl | Temp: -10 to 30 °C; Time: 1-20 h; pH 1-6 | ~92%-96% purity (HPLC) | Industrial scale, cost-effective |

| Phosphorus trichloride-mediated amide formation | 5-chlorosalicylic acid, PCl3, amines, chlorobenzene | Microwave reflux 20 min, 400 W | High purity crystals | Suitable for amide derivatives |

| Amination and esterification | 5-chloroindol-1-amine, chloroanilines, acetic acid | Heating at 100 °C for 2-4 h | Confirmed by spectral data | Multi-step, for functionalized derivatives |

Detailed Research Findings and Notes

- The one-pot method reduces waste and avoids intermediate isolation, increasing efficiency.

- Control of temperature and reagent ratios is critical to avoid over-chlorination or side reactions.

- Solvent choice for impurity removal impacts final product purity and environmental safety.

- Microwave-assisted synthesis offers rapid reaction times and high yields for amide formation.

- Spectroscopic characterization (NMR, FTIR) is essential for confirming the structure of synthesized compounds.

- Recrystallization solvents (ethanol, ethanol-water mixtures) are commonly used to improve purity.

This compilation of preparation methods for 5-chloro-2-hydroxyphenylbenzene carboxylate and related compounds provides a comprehensive, authoritative guide based on diverse, reliable sources, suitable for research and industrial application.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.